2,6-Dimethyl vs. 2,7-Dimethyl Substitution: 4-Fold Increase in Antimycobacterial Potency
In a head-to-head comparison of imidazo[1,2-a]pyridine amide-cinnamamide hybrids, the 2,6-dimethyl moiety demonstrated superior antimycobacterial activity over the corresponding 2,7-dimethyl isomer. Compound 11e (2,6-dimethyl) exhibited a 4-fold lower MIC value compared to its direct analog 12e (2,7-dimethyl) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 4 μg/mL (Compound 11e, 2,6-dimethyl series) |
| Comparator Or Baseline | MIC = 16 μg/mL (Compound 12e, 2,7-dimethyl series) |
| Quantified Difference | 4-fold lower MIC (more potent) for the 2,6-dimethyl scaffold |
| Conditions | Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv ATCC 27294 |
Why This Matters
This quantifiable difference directly informs scaffold selection for antitubercular drug discovery programs targeting MDR/XDR-TB.
- [1] Li L, et al. Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids. Molecules. 2016;21(1):49. View Source
